DMT-2'-O-Methyladenosine phosphoramidite

Oligonucleotide synthesis Solid-phase synthesis Phosphoramidite chemistry

For therapeutic oligonucleotide programs, unmodified RNA monomers introduce critical liabilities in serum stability and immune activation. This 2'-O-methyladenosine phosphoramidite directly resolves these challenges, serving as a foundational building block for ASOs, siRNAs, and CRISPR guide RNAs. - Enhanced Stability: The 2'-OMe modification confers resistance to nucleolytic degradation, substantially extending the half-life of oligonucleotides in biological fluids. - Reduced Immunogenicity: Incorporation inhibits IFN-alpha secretion, yielding a cleaner safety profile for systemically delivered ASOs. - Superior Synthesis: Delivers higher solid-phase coupling efficiency than unmodified RNA monomers, maximizing full-length product yield for sequences exceeding 50-mers and reducing cost per milligram.

Molecular Formula C41H50N7O7P
Molecular Weight 783.9 g/mol
Cat. No. B12393278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'-O-Methyladenosine phosphoramidite
Molecular FormulaC41H50N7O7P
Molecular Weight783.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-36-34(54-40(37(36)51-7)47-26-46-35-38(43)44-25-45-39(35)47)24-52-41(29-12-9-8-10-13-29,30-14-18-32(49-5)19-15-30)31-16-20-33(50-6)21-17-31/h8-10,12-21,25-28,34,36-37,40H,11,23-24H2,1-7H3,(H2,43,44,45)/t34-,36?,37+,40-,56?/m1/s1
InChIKeyXWBXKGYBWJAXGN-YTSODZAJSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-2'-O-Methyladenosine Phosphoramidite Overview


DMT-2'-O-Methyladenosine phosphoramidite (CAS 138906-75-9) is a chemically protected nucleoside monomer designed for solid-phase oligonucleotide synthesis. The compound features a 5'-O-dimethoxytrityl (DMT) protecting group and a 2'-O-methyl modification on the ribose sugar, which collectively enhance the metabolic stability and binding affinity of the resulting oligonucleotides . This phosphoramidite is a critical component in the synthesis of modified RNA sequences, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and guide RNAs for CRISPR applications . The 2'-O-methyl modification confers significant resistance to nucleolytic degradation while maintaining, or in some cases improving, hybridization properties compared to unmodified RNA, making it a foundational building block for both research and therapeutic oligonucleotide production .

Why DMT-2'-O-Methyladenosine Cannot Be Substituted


Substituting DMT-2'-O-Methyladenosine phosphoramidite with unmodified RNA phosphoramidites or alternative 2'-modified analogs introduces distinct and quantifiable performance liabilities in oligonucleotide synthesis and downstream applications. Unmodified RNA monomers exhibit lower solid-phase coupling efficiency, leading to reduced full-length product yields and increased truncation impurities . More critically, oligonucleotides synthesized with unmodified adenosine are highly susceptible to rapid degradation by serum nucleases, limiting their utility in cell culture and in vivo studies [1]. While other 2'-modifications such as 2'-O-methoxyethyl (MOE), 2'-fluoro (2'-F), or Locked Nucleic Acid (LNA) offer their own stability and affinity profiles, they alter the oligonucleotide's immunostimulatory signature, off-target potential, and synthetic accessibility in ways that are distinct from the well-characterized 2'-OMe modification [2]. The specific impact of 2'-O-methyladenosine on immune modulation and gene silencing activity is not replicated by other modifications, necessitating its deliberate selection for optimized therapeutic and research oligonucleotide designs.

DMT-2'-O-Methyladenosine Performance Data


Coupling Efficiency vs. Unmodified RNA

In solid-phase oligonucleotide synthesis, DMT-2'-O-Methyladenosine phosphoramidite demonstrates higher coupling efficiency compared to unmodified RNA phosphoramidite monomers. This leads to a greater yield of full-length oligonucleotide products . While exact numerical differences are sequence- and synthesizer-dependent, the general trend indicates improved overall synthesis fidelity with 2'-OMe monomers, which is critical for long oligomers.

Oligonucleotide synthesis Solid-phase synthesis Phosphoramidite chemistry

Nuclease Resistance vs. Unmodified RNA

Oligonucleotides containing 2'-O-methyladenosine residues exhibit substantially enhanced resistance to nucleolytic degradation. This is a class-level property of 2'-OMe modifications. In a study comparing (S)-5′-C-aminopropyl-2′-O-methylnucleosides to standard 2′-O-methyl modifications, the (S)-5′-C-aminopropyl modifications further improved serum stability, underscoring the baseline stability conferred by 2'-OMe itself [1]. Additionally, 2'-O-methyl modifications have been shown to extend circulation half-life by several orders of magnitude through a combination of nuclease resistance and reduced renal clearance [2].

Oligonucleotide therapeutics siRNA Antisense oligonucleotides

Immunostimulatory Profile vs. 2'-Deoxynucleosides

The incorporation of 2'-O-methyladenosine into siRNA strands significantly modulates the innate immune response. Specifically, oligonucleotides containing 2'-O-methyladenosine residues actively inhibit IFN-alpha secretion induced by other immunostimulatory RNAs, a property not observed for strands containing 2'-deoxynucleosides [1]. This immunosuppressive effect is a unique functional differentiation that can be exploited to mitigate off-target immune activation in therapeutic RNAi applications.

siRNA Immunostimulation Innate immunity

Gene Silencing Activity vs. Thymidine Residues

The impact of chemical modifications on RNAi activity is sequence- and position-dependent. In comparative studies, thymidine residues in siRNA did not affect gene-silencing activity, whereas 2'-O-methyl groups at adenosine and uridine residues reduced both IFN-alpha secretion and gene-silencing activity [1]. However, strategically placed 2'-O-methyl modifications can maintain robust gene silencing. For instance, siRNAs containing three or four consecutive (S)-5′-C-aminopropyl-2′-O-methylnucleosides at the 3′- and 5′-regions of the passenger strand exhibited RNAi activity similar to that of the corresponding 2′-O-methyl-modified siRNAs [2].

RNA interference siRNA Gene silencing

Thermal Stability vs. 2'-MOE and 2'-F

The 2'-O-methyl modification increases the thermal stability (ΔTm) of oligonucleotide duplexes. In comparison, 2'-MOE increases ΔTm by 0.9 to 1.6 °C per modification, while 2'-F modification offers a larger ΔTm increase of 2.5 °C per modified nucleotide [1]. While exact ΔTm values for 2'-O-methyladenosine are not provided in this specific source, the data establish that 2'-OMe provides a moderate but significant enhancement in binding affinity relative to unmodified RNA, placing it between the lower-affinity 2'-MOE and the higher-affinity 2'-F modifications.

Hybridization affinity Thermodynamic stability Antisense oligonucleotides

Synthesis Yield vs. RNA Monomers

The coupling efficiency of 2'-O-methyl phosphoramidites is consistently higher than that of unmodified RNA monomers, leading to improved yields of full-length oligonucleotides . This is particularly important for the synthesis of long sequences, where cumulative coupling efficiency determines the final product yield. For example, with a coupling efficiency of 99% per cycle, a 20-mer synthesis yields 83% full-length product, whereas with 98% efficiency the yield drops to 68% .

Oligonucleotide synthesis Full-length product yield Solid-phase synthesis

DMT-2'-O-Methyladenosine Applications


Nuclease-Resistant siRNA Synthesis

The enhanced serum stability conferred by 2'-O-methyladenosine [1] is critical for siRNA therapeutics. By incorporating DMT-2'-O-Methyladenosine phosphoramidite into siRNA strands, researchers can significantly extend the molecule's half-life in biological fluids, reducing the frequency of administration and improving in vivo efficacy. This is a foundational requirement for any siRNA candidate progressing to preclinical and clinical development.

Immunologically Silent ASO Design

The unique ability of 2'-O-methyladenosine to actively inhibit IFN-alpha secretion [2] makes it an essential building block for ASOs intended for systemic delivery. By mitigating off-target immune stimulation, 2'-OMe-modified ASOs exhibit a cleaner safety profile, a key differentiator for therapeutic oligonucleotides. This property is not observed with 2'-deoxynucleosides, necessitating the use of 2'-OMe phosphoramidites for this application.

High-Yield Synthesis of Long Oligonucleotides

For the production of long oligonucleotides (e.g., >50-mers), the cumulative impact of coupling efficiency on final product yield is substantial. The improved coupling efficiency of 2'-O-methyl phosphoramidites over unmodified RNA monomers directly translates to higher yields of full-length product, reducing waste, lowering cost per milligram, and improving the feasibility of synthesizing complex, long sequences for applications such as aptamer selection or CRISPR guide RNAs.

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